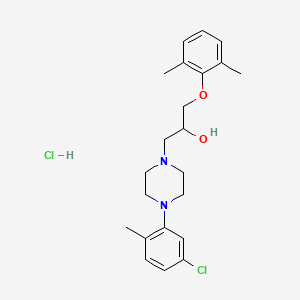
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H30Cl2N2O2 and its molecular weight is 425.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride, often referred to as a piperazine derivative, is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H29ClN2O3 |
| Molecular Weight | 475.8 g/mol |
| CAS Number | 1216387-57-3 |
| LogP | 3.9809 |
| Polar Surface Area | 19.5903 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Piperazine derivatives are known for their ability to modulate dopaminergic signaling, which is crucial in the treatment of psychiatric disorders such as schizophrenia and depression.
Dopamine Receptor Agonism
Research indicates that this compound acts as a selective agonist for the D3 dopamine receptor (D3R). In high-throughput screening assays, it demonstrated significant agonistic activity with an EC50 value in the low nanomolar range, suggesting potent receptor activation . This selectivity is beneficial as it may reduce side effects associated with broader dopamine receptor activation.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant-like Effects : Studies have shown that compounds targeting D3R can exhibit antidepressant properties through modulation of serotonin and norepinephrine levels.
- Anxiolytic Activity : The compound's ability to interact with serotonin receptors may also contribute to anxiolytic effects, making it a candidate for anxiety disorder treatments.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar piperazine derivatives:
- Virtual Screening for Acetylcholinesterase Inhibition : A study highlighted the potential of piperazine derivatives to inhibit human acetylcholinesterase, which is relevant for Alzheimer's disease treatment. This mechanism involves binding at both peripheral anionic and catalytic sites .
- Dopamine Receptor Specificity : Another study focused on the selectivity of various piperazine derivatives for D3R over D2R and D4R receptors. The findings suggested that compounds with similar structures could be developed as targeted therapies for neuropsychiatric conditions .
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.ClH/c1-16-7-8-19(23)13-21(16)25-11-9-24(10-12-25)14-20(26)15-27-22-17(2)5-4-6-18(22)3;/h4-8,13,20,26H,9-12,14-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJAPLYYIXFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













